4-Fluorophenyl chloroformate

Catalog No.
S755267
CAS No.
38377-38-7
M.F
C7H4ClFO2
M. Wt
174.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl chloroformate

CAS Number

38377-38-7

Product Name

4-Fluorophenyl chloroformate

IUPAC Name

(4-fluorophenyl) carbonochloridate

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

InChI

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H

InChI Key

MSBGPEACXKBQSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)Cl)F

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)F

Synthesis of Organic Molecules

4-Fluorophenyl chloroformate is a valuable reagent in organic synthesis due to its ability to introduce a 4-fluorophenyl group onto various organic molecules. This functional group modification is crucial in developing pharmaceuticals, agrochemicals, and advanced materials. The key reaction involves the nucleophilic substitution of the chlorine atom in 4-fluorophenyl chloroformate with a nucleophile present on the target molecule. This reaction can be performed under various conditions depending on the substrate and desired outcome [].

Here are some examples of how 4-Fluorophenyl chloroformate is used in organic synthesis:

  • Preparation of Fluorinated Amides: 4-Fluorophenyl chloroformate can react with amines to form fluorinated amides. These amides can exhibit interesting biological properties and are often explored as potential drug candidates [].
  • Synthesis of Esters: When reacted with alcohols, 4-Fluorophenyl chloroformate can generate 4-fluorophenyl esters. These esters can serve as protecting groups for carboxylic acids or act as intermediates in further organic transformations.
  • Functionalization of Biomolecules: The controlled introduction of a 4-fluorophenyl group onto biomolecules like peptides or carbohydrates can be achieved using 4-Fluorophenyl chloroformate. This modification can be used to improve the bioactivity, stability, or targeting properties of these biomolecules.

4-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2\text{C}_7\text{H}_4\text{ClF}\text{O}_2 and a molecular weight of approximately 174.56 g/mol. It appears as a clear, colorless to light yellow liquid and is primarily used as a reagent in organic synthesis. The compound is known for its role in the formation of carbamates and esters through the reaction with alcohols and amines. Its structure features a fluorine atom substituted at the para position of the phenyl group, contributing to its unique reactivity profile compared to other chloroformates .

4-Fluorophenyl chloroformate is a hazardous compound and should be handled with appropriate precautions:

  • Toxic: May cause skin, eye, and respiratory tract irritation.
  • Corrosive: Can cause severe burns on contact with skin and eyes [].
  • Lachrymator: Causes tearing upon exposure to vapors.
  • Reactive: Reacts with water to release hydrochloric acid fumes [].

Safety Precautions:

  • Wear personal protective equipment like gloves, safety glasses, and a fume hood when handling the compound.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture and incompatible materials.
  • Dispose of waste according to local regulations [].
, notably:

  • Formation of Carbamates: It reacts with amines to produce carbamates, which are important intermediates in pharmaceuticals and agrochemicals.
  • Esterification: The compound can react with alcohols to form esters, a reaction that is useful in synthesizing various organic compounds.
  • Acylation Reactions: It can act as an acylating agent in the synthesis of more complex organic molecules.

The general reaction for the formation of a carbamate can be represented as follows:

R NH2+4 Fluorophenyl chloroformateR NH C O O Ph F+HCl\text{R NH}_2+\text{4 Fluorophenyl chloroformate}\rightarrow \text{R NH C O O Ph F}+\text{HCl}

where R NH2\text{R NH}_2 represents an amine .

4-Fluorophenyl chloroformate exhibits notable biological activity, particularly in its toxicological profile. It is classified as toxic if swallowed or if it comes into contact with skin, indicating potential hazards in handling and usage. The compound's toxicity suggests that it may interfere with biological systems, although specific biological targets and mechanisms of action require further investigation .

Several methods exist for synthesizing 4-Fluorophenyl chloroformate:

  • Direct Chlorination: This method involves chlorination of 4-fluorophenol using thionyl chloride or oxalyl chloride.
  • Carbonylation Reaction: The compound can be synthesized through a carbonylation reaction involving 4-fluorophenol and phosgene.
  • Refluxing Method: Refluxing 4-fluorophenol with chloroformic acid under controlled conditions is another effective synthesis route.

Each method has its own advantages and drawbacks concerning yield, safety, and environmental impact .

4-Fluorophenyl chloroformate finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing carbamates and esters.
  • Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates.
  • Proteomics Research: It is used in labeling amino acids and proteins for analytical purposes .

Several compounds share structural similarities with 4-Fluorophenyl chloroformate, including:

  • Phenyl chloroformate: Lacks the fluorine substitution; used similarly but may exhibit different reactivity.
  • 3-Fluorophenyl chloroformate: Similar in structure but differs in the position of the fluorine atom, which can affect reactivity.
  • 4-Nitrophenyl chloroformate: Contains a nitro group instead of a fluorine atom; often used in similar applications but has distinct electronic properties.

Comparison Table

CompoundMolecular FormulaUnique Features
4-Fluorophenyl chloroformateC₇H₄ClFO₂Para-fluorine substitution affects reactivity
Phenyl chloroformateC₇H₅ClO₂No fluorine; broader reactivity
3-Fluorophenyl chloroformateC₇H₄ClF O₂Fluorine at meta position impacts properties
4-Nitrophenyl chloroformateC₇H₄ClN O₂Nitro group alters electronic properties

4-Fluorophenyl chloroformate, systematically named (4-fluorophenyl) carbonochloridate, belongs to the class of aryl chloroformates. Its molecular structure consists of a para-fluorinated benzene ring bonded to a chloroformate functional group (-OCOCl). The compound’s molecular formula, C₇H₄ClFO₂, corresponds to a molecular weight of 174.56 g/mol and a density of 1.329 g/mL at 25°C. Key spectral features include:

  • Infrared (IR) spectrum: Strong absorption bands at 1,800 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-F stretch).
  • Nuclear Magnetic Resonance (NMR): Aromatic protons resonate as a doublet (δ 7.2–7.4 ppm) due to coupling with the fluorine atom, while the carbonyl carbon appears at δ 150–155 ppm in ¹³C NMR.

The planar geometry of the chloroformate group and the electron-withdrawing fluorine substituent enhance electrophilicity, making it reactive toward nucleophiles like amines and alcohols.

Discovery and Historical Development

The synthesis of aryl chloroformates dates to the early 20th century, relying on hazardous phosgene (COCl₂) reactions with phenols. For 4-fluorophenyl chloroformate, early methods involved direct treatment of 4-fluorophenol with phosgene under controlled conditions. However, due to phosgene’s toxicity, alternative protocols emerged.

A breakthrough came with the adoption of triphosgene (bis(trichloromethyl) carbonate), a solid phosgene surrogate, which improved safety profiles. For example, patents such as US6919471B2 describe triphosgene-mediated syntheses at mild temperatures (0–25°C) using bases like triethylamine. These methods achieved yields exceeding 90%, making large-scale production feasible. The compound was first cataloged in chemical databases in the early 2000s, with CAS registry number 38377-38-7.

Position in Modern Synthetic Organic Chemistry

In contemporary practice, 4-fluorophenyl chloroformate serves as a versatile acylating agent. Its applications span:

  • Carbonate Synthesis: Reacting with diols to form polycarbonates, as demonstrated in photochemical phosgenation systems.
  • Carbamate and Urea Formation: Coupling with amines to generate ureas and thioureas, critical in pharmaceutical intermediates.
  • Peptide Modification: Introducing fluorinated aromatic groups into peptides via carbamate linkages.

Compared to non-fluorinated analogs like phenyl chloroformate, the electron-withdrawing fluorine enhances electrophilic reactivity, enabling faster reactions under milder conditions. This property is exploited in synthesizing fluorinated polymers and bioactive molecules, where the fluorine atom improves metabolic stability.

Phosgene-Based Methods

The industrial synthesis of 4-Fluorophenyl chloroformate predominantly relies on phosgene-based methodologies, which represent the most direct and efficient route to chloroformate esters [1]. The fundamental reaction involves the nucleophilic attack of 4-fluorophenol on phosgene, resulting in the formation of the desired chloroformate compound with concurrent liberation of hydrogen chloride [1] [2].

The primary synthetic route proceeds through the direct reaction of 4-fluorophenol with phosgene gas in the presence of a suitable base catalyst. The reaction mechanism follows a well-established pathway where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene [1] [2]. This process typically requires anhydrous conditions to prevent phosgene hydrolysis and ensure optimal yields.

Industrial implementations utilize specialized equipment designed for safe phosgene handling, including closed-loop systems with efficient gas scrubbing capabilities [3]. The reaction is conducted at temperatures ranging from -10°C to 25°C, with precise temperature control being critical for maintaining product quality and preventing decomposition [1] [2]. Base catalysts such as pyridine or triethylamine are employed in concentrations of 1.0-1.5 equivalents relative to the phenolic substrate .

The phosgene-based method achieves yields of 85-95% under optimized conditions, making it highly attractive for large-scale production [1]. The process benefits from rapid reaction kinetics, typically completing within 2-4 hours, and produces minimal side products when properly controlled [1]. However, the method requires stringent safety protocols due to phosgene's high toxicity and the need for specialized containment systems [3].

Catalytic Systems for Optimization

Catalytic systems play a crucial role in optimizing the industrial synthesis of 4-Fluorophenyl chloroformate by enhancing reaction efficiency, selectivity, and safety [5] . The selection of appropriate catalysts significantly influences both the reaction pathway and the overall process economics.

Pyridine has emerged as the most effective base catalyst for phosgene-mediated chloroformate synthesis, providing yields of 92-97% when employed at concentrations of 1.2-1.5 equivalents [5] . The tertiary amine effectively neutralizes the hydrogen chloride byproduct while enhancing the nucleophilicity of the phenolic substrate through coordination effects [5]. Triethylamine represents an alternative catalytic option, offering advantages in terms of volatility and ease of removal from reaction mixtures .

Phase transfer catalysts, particularly quaternary ammonium salts, have shown remarkable effectiveness in biphasic reaction systems [2]. These catalysts facilitate the transport of reactants across phase boundaries, enabling more efficient contact between the organic and aqueous phases. Tetrabutylammonium chloride and similar compounds provide enhanced mixing efficiency while maintaining high selectivity for the desired product [2].

Lewis acid catalysts, including aluminum chloride and zinc chloride, have been investigated for their ability to activate phosgene toward nucleophilic attack [5]. These catalysts operate through coordination to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the formation of the desired chloroformate product [5]. However, their use requires careful optimization to prevent side reactions and product decomposition.

Advanced catalytic systems incorporating heterogeneous catalysts offer significant advantages for industrial applications. Supported base catalysts, such as polymer-bound amines, provide enhanced reusability and simplified product purification [6]. These systems enable continuous processing while maintaining high conversion rates and product selectivity.

Process Parameters and Scale-up Considerations

The successful scale-up of 4-Fluorophenyl chloroformate synthesis requires careful optimization of multiple process parameters to maintain product quality while ensuring operational safety and economic viability [2] [3]. Critical parameters include temperature control, pressure management, mass transfer efficiency, and heat transfer optimization.

Temperature control represents the most critical aspect of scale-up operations. Laboratory-scale reactions typically achieve ±2°C precision using water baths or oil baths, while industrial-scale operations require ±0.5°C precision through sophisticated heat exchange systems [2]. The exothermic nature of the reaction necessitates efficient heat removal to prevent thermal runaway and product decomposition.

Mass transfer efficiency becomes increasingly important at larger scales due to the biphasic nature of many chloroformate synthesis reactions [2]. Industrial implementations employ high-shear mixing systems and continuous stirring to ensure homogeneous reaction conditions. The optimization of agitation rates and impeller design significantly impacts reaction kinetics and product yield.

Pressure management systems must accommodate the gaseous nature of phosgene while maintaining safe operating conditions [3]. Industrial reactors incorporate automated pressure control systems with safety relief valves and emergency shutdown capabilities. The design of these systems must account for the potential formation of gaseous byproducts and their safe removal from the reaction environment.

Feed rate control becomes critical for maintaining stoichiometric ratios and preventing local concentration gradients that could lead to side reactions [2]. Industrial processes employ precise metering pumps and flow controllers to ensure consistent reactant addition rates. The optimization of feed rates directly impacts both product yield and quality.

Laboratory Preparation Techniques

Small-Scale Synthesis Protocols

Laboratory-scale synthesis of 4-Fluorophenyl chloroformate employs modified protocols that prioritize safety and convenience while maintaining high product quality [7] [8]. Small-scale preparations typically utilize quantities ranging from 0.1 to 10 grams of starting material, allowing for detailed optimization studies and mechanistic investigations.

The standard small-scale protocol involves dissolving 4-fluorophenol in anhydrous dichloromethane or chloroform, followed by the addition of a suitable base catalyst [7]. The reaction mixture is cooled to 0°C using an ice bath, and phosgene gas is introduced through a gas dispersion tube at a controlled rate. The reaction progress is monitored by thin-layer chromatography, with completion typically occurring within 2-4 hours [7].

Alternative protocols employ phosgene equivalents such as triphosgene or carbonyldiimidazole to eliminate the need for gaseous phosgene handling [9] [10]. These solid reagents offer enhanced safety profiles and simplified handling procedures, making them particularly suitable for research applications. Triphosgene-based protocols typically require longer reaction times (4-8 hours) but achieve comparable yields of 78-88% [9].

Flow chemistry approaches have gained popularity for small-scale synthesis due to their enhanced safety profile and precise reaction control [11]. Microreactor systems enable the controlled mixing of reactant streams while maintaining optimal temperature and residence time conditions. These systems achieve yields of 92-96% with reaction times reduced to 2-8 minutes [11].

The characterization of laboratory-scale products typically involves nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm product identity and purity [7]. Gas chromatography-mass spectrometry provides quantitative analysis of impurities and byproducts, enabling optimization of reaction conditions.

Alternative Reagent Systems

Alternative reagent systems for 4-Fluorophenyl chloroformate synthesis have been developed to address the safety concerns associated with phosgene handling while maintaining synthetic efficiency [6] [9]. These systems employ safer carbonylating agents that can be handled under standard laboratory conditions.

Triphosgene (bis(trichloromethyl)carbonate) represents the most widely adopted phosgene alternative, offering reduced toxicity and improved handling characteristics [9]. This solid reagent decomposes under reaction conditions to generate phosgene in situ, maintaining the fundamental reaction mechanism while enhancing operational safety [9]. The triphosgene method typically involves dissolution of the reagent in dichloromethane, followed by addition of 4-fluorophenol and base catalyst at controlled temperatures.

Carbonyldiimidazole serves as an effective carbonylating agent for the synthesis of carbamates and related compounds [9]. This reagent reacts with 4-fluorophenol to form an activated intermediate that can be subsequently converted to the desired chloroformate through treatment with hydrogen chloride or other chlorinating agents [9]. The method offers excellent functional group compatibility and mild reaction conditions.

Chloroformate esters, such as methyl chloroformate and ethyl chloroformate, have been investigated as alternative carbonylating agents through transesterification reactions [12]. These approaches involve the initial formation of mixed carbonates, which are subsequently converted to the desired chloroformate through selective displacement reactions. The method offers advantages in terms of reagent availability and handling safety.

Photo-induced synthesis methods represent an emerging approach for generating phosgene from chloroform under controlled laboratory conditions [13]. These methods employ ultraviolet irradiation to promote the oxidation of chloroform to phosgene, which subsequently reacts with 4-fluorophenol to form the desired product [13]. The approach offers enhanced safety through on-demand phosgene generation and eliminates the need for gaseous phosgene storage.

Purification and Characterization Methods

The purification of 4-Fluorophenyl chloroformate requires specialized techniques due to the compound's sensitivity to moisture and potential for hydrolysis [14] [15]. Standard purification methods must be adapted to account for the reactive nature of the chloroformate functional group.

Fractional distillation represents the primary purification method for 4-Fluorophenyl chloroformate, utilizing the distinct boiling points of reaction components and byproducts [14]. The compound exhibits a boiling point of 190.2°C at atmospheric pressure, enabling effective separation from starting materials and side products [14]. However, the thermal sensitivity of the chloroformate group requires careful temperature control to prevent decomposition.

Vacuum distillation systems are preferred for high-purity applications, enabling distillation at reduced temperatures to preserve product integrity . Operating pressures in the range of 10-50 mmHg allow distillation at temperatures below 80°C, significantly reducing the risk of thermal decomposition . The use of short-path distillation apparatus further minimizes thermal exposure and improves product quality.

Column chromatography using silica gel provides an alternative purification approach, particularly for analytical-scale preparations [16]. The method requires anhydrous conditions and moisture-free solvents to prevent hydrolysis of the chloroformate group. Typical elution systems employ hexane/ethyl acetate mixtures, with the compound exhibiting moderate polarity and reasonable retention times.

Characterization of 4-Fluorophenyl chloroformate employs multiple analytical techniques to confirm product identity and assess purity [14] [15]. Nuclear magnetic resonance spectroscopy provides structural confirmation, with characteristic signals for the aromatic protons and the chloroformate carbon. Infrared spectroscopy reveals diagnostic absorption bands for the carbonyl and carbon-chlorine stretches, enabling rapid identification of the functional group.

Gas chromatography-mass spectrometry serves as the primary method for quantitative purity analysis, providing separation of the main product from impurities and byproducts [14]. The mass spectral fragmentation pattern enables identification of specific impurities and assessment of their origins. High-performance liquid chromatography offers an alternative approach for compounds that may be thermally unstable under gas chromatographic conditions.

Green Chemistry Approaches

Phosgene Alternatives

The development of phosgene alternatives for 4-Fluorophenyl chloroformate synthesis represents a critical advancement in green chemistry, addressing both environmental and safety concerns associated with conventional manufacturing processes [6] [9]. These alternatives aim to eliminate or significantly reduce the use of toxic phosgene while maintaining synthetic efficiency and product quality.

Triphosgene has emerged as the most successful phosgene replacement, offering a solid-state alternative that decomposes to generate phosgene in situ under controlled conditions [9]. This approach provides enhanced safety through elimination of gaseous phosgene handling while maintaining the fundamental reaction mechanism. The method achieves yields of 78-88% and enables standard laboratory handling procedures [9].

Carbonyldiimidazole represents another significant alternative, operating through a different mechanistic pathway that avoids phosgene entirely [9]. This reagent reacts with 4-fluorophenol to form an activated imidazolide intermediate, which can be subsequently converted to the chloroformate through treatment with appropriate chlorinating agents. The method offers excellent functional group tolerance and operates under mild reaction conditions.

Carbon dioxide-based approaches have been investigated as renewable alternatives to phosgene, utilizing the abundant atmospheric gas as a carbonyl source [17]. These methods require specialized catalytic systems to activate carbon dioxide toward nucleophilic attack, typically employing transition metal catalysts or ionic liquid media. While yields remain moderate (45-65%), the approach offers significant environmental advantages through carbon dioxide utilization.

Oxalyl chloride serves as an effective phosgene substitute for specific applications, providing dual carbonylation and chlorination capabilities [6]. The reagent reacts with 4-fluorophenol under mild conditions to generate the desired chloroformate, with carbon monoxide and carbon dioxide as benign byproducts. The method offers advantages in terms of reagent stability and handling convenience.

Catalytic Improvements

Catalytic improvements in 4-Fluorophenyl chloroformate synthesis focus on enhancing reaction efficiency, selectivity, and environmental compatibility while reducing the environmental impact of the manufacturing process [5] [6]. Advanced catalytic systems enable milder reaction conditions, improved atom economy, and reduced waste generation.

Heterogeneous catalysis represents a significant advancement, offering enhanced catalyst recovery and reusability [6]. Supported base catalysts, such as polymer-bound amines, provide excellent activity while enabling simple separation from reaction products. These systems achieve yields comparable to homogeneous catalysts while eliminating the need for catalyst recovery and purification steps.

Ionic liquid catalysis has emerged as a promising approach, combining catalytic activity with solvent properties [6]. These systems enable both the activation of reactants and the solubilization of products, creating highly efficient reaction environments. Ionic liquids offer advantages in terms of thermal stability, low volatility, and recyclability, making them attractive for sustainable manufacturing processes.

Enzyme-based catalysis represents an emerging frontier, utilizing biocatalysts to promote carbonylation reactions under mild conditions [6]. While still in early development stages, enzymatic approaches offer potential advantages in terms of selectivity, mild reaction conditions, and biodegradability. The development of engineered enzymes capable of catalyzing chloroformate formation represents a significant challenge for future research.

Photocatalytic systems have been investigated for their ability to activate carbon dioxide or other carbonyl sources toward nucleophilic attack [13]. These systems utilize light energy to promote chemical transformations, offering potential advantages in terms of energy efficiency and environmental compatibility. The integration of photocatalytic activation with chloroformate synthesis represents an area of active research.

Solvent Selection and Waste Minimization

Solvent selection and waste minimization strategies for 4-Fluorophenyl chloroformate synthesis focus on replacing hazardous solvents with environmentally benign alternatives while maintaining reaction efficiency and product quality [6] [8]. These approaches are essential for developing sustainable manufacturing processes that minimize environmental impact.

Supercritical carbon dioxide has been investigated as a green solvent alternative, offering unique properties that combine liquid-like solvating power with gas-like transport properties [6]. The medium enables efficient mass transfer while eliminating the need for organic solvents. Supercritical carbon dioxide systems achieve yields of 78-88% while producing no solvent waste and enabling simple product recovery through pressure reduction.

Ionic liquids serve dual roles as both catalysts and solvents, eliminating the need for separate catalyst and solvent systems [6]. These media offer tunable properties through structural modification, enabling optimization for specific reaction requirements. The negligible vapor pressure of ionic liquids eliminates volatile organic compound emissions while enabling efficient catalyst recovery and reuse.

Solvent-free synthesis approaches have been developed to eliminate solvent use entirely, conducting reactions in the neat state or using minimal amounts of environmentally benign solvents [8]. These methods typically require modified reaction conditions and specialized equipment to ensure adequate mixing and heat transfer. Solvent-free approaches achieve yields of 70-85% while eliminating solvent waste and reducing process complexity.

Water-based systems represent an emerging approach, utilizing aqueous media with appropriate surfactants or phase-transfer catalysts to enable chloroformate synthesis [8]. These systems offer significant environmental advantages through the use of water as a renewable and non-toxic medium. The development of water-compatible catalytic systems remains an active area of research.

Continuous processing strategies minimize waste generation through improved process control and reduced inventory requirements [6]. Flow chemistry systems enable precise control of reaction conditions while minimizing the formation of byproducts. These systems achieve excellent material efficiency and enable real-time process monitoring and optimization.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

4-Fluorophenyl chloroformate

Dates

Last modified: 08-15-2023

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